

Enduracidin: A Technical Guide to its Chemical Structure and Peptide Composition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a potent antibiotic complex produced by the bacterium Streptomyces fungicidicus, has long been a subject of scientific interest due to its efficacy against Grampositive bacteria, including resilient strains. This technical guide provides an in-depth exploration of the chemical structure and peptide composition of **Enduracidin**, offering valuable insights for researchers in the fields of natural product chemistry, microbiology, and drug development. **Enduracidin** is a mixture of two major components, **Enduracidin** A and **Enduracidin** B, which are cyclic depsipeptides. A key and unusual feature of their structure is the presence of the non-proteinogenic amino acid, enduracididine.[1][2]

Chemical Structure and Peptide Composition

Enduracidin A and B are complex lipodepsipeptides, each composed of 17 amino acids. The core peptide structure is cyclic, formed by a lactone ring. The primary distinction between **Enduracidin** A and B lies in the structure of their N-terminal fatty acid side chains.

Peptide Core

Both **Enduracidin** A and B share an identical 17-amino acid peptide core. This core contains a number of non-standard and D-amino acids, contributing to its stability and biological activity. The most notable of these is the rare amino acid L-enduracididine.[1][2]



Fatty Acid Moieties

The structural difference between **Enduracidin** A and **Enduracidin** B is the length and branching of their respective fatty acid side chains. **Enduracidin** A contains a C11-branched fatty acid, while **Enduracidin** B possesses a C12-branched fatty acid.

Amino Acid Sequence of Enduracidin B

The detailed amino acid sequence of **Enduracidin** B has been elucidated as follows:

(2S)-N-[(2Z,4E)-10-methyl-1-oxo-2,4-dodecadien-1-yl]-L-α-aspartyl-L-threonyl-(2R)-2-(4-hydroxyphenyl)glycyl-D-ornithyl-D-allothreonyl-(2S)-2-(4-hydroxyphenyl)glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-L-allothreonyl-N5-(aminocarbonyl)-L-ornithyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-D-alanyl-(2S)-2-(4-hydroxyphenyl)glycyl-D-seryl-(2S)-2-(3,5-dichloro-4-hydroxyphenyl)glycylglycyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-L-alanyl-D-alanyl-2-(4-hydroxyphenyl)-glycine, $(17 \rightarrow 2)$ -lactone.

Quantitative Data

The following tables summarize the key quantitative data for **Enduracidin** A and B.

Table 1: Physicochemical Properties of Enduracidin A and B

Property	Enduracidin A	Enduracidin B	
Molecular Formula	C107H138Cl2N26O31	C108H140Cl2N26O31	
Molecular Weight	2355.33 g/mol	2369.36 g/mol	
Appearance	White to off-white solid	White to off-white solid	
Solubility	Slightly soluble in methanol and water	Slightly soluble in methanol and water	

Data sourced from PubChem and other chemical databases.

Table 2: Amino Acid Composition of Enduracidin



Amino Acid	Abbreviation	Chirality	Count
Aspartic acid	Asp	Ĺ	1
Threonine	Thr	Ĺ	1
allo-Threonine	aThr	D	1
Serine	Ser	D	1
Glycine	Gly	-	1
Alanine	Ala	L	1
allo-Alanine	aAla	D	1
Ornithine	Orn	D	1
N5-carbamoyl- Ornithine	Orn(Carb)	L	1
4- Hydroxyphenylglycine	Нрд	L	2
4- Hydroxyphenylglycine	Нрд	D	2
3,5-Dichloro-4- hydroxyphenylglycine	Dpg	L	1
Enduracididine	End	L	2

Experimental Protocols

The structural elucidation of **Enduracidin** was a significant undertaking, relying on a combination of chemical degradation, amino acid analysis, and spectroscopic techniques. While the exact parameters from the original 1970s publications are not fully detailed in modern accessible literature, the following represents a generalized workflow and protocols based on common practices for similar natural products.

Extraction and Purification of Enduracidin



- Fermentation:Streptomyces fungicidicus is cultured in a suitable production medium to induce the biosynthesis of **Enduracidin**.
- Mycelial Extraction: The mycelia are separated from the fermentation broth by centrifugation
 or filtration. The Enduracidin complex is then extracted from the mycelia using an organic
 solvent such as methanol or acetone.
- Solvent Extraction and Concentration: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of solvent-solvent extractions to remove lipids and other impurities.
- Chromatographic Separation: The partially purified **Enduracidin** complex is separated into its A and B components using column chromatography on silica gel or a similar stationary phase, with a gradient of an appropriate solvent system (e.g., chloroform-methanol).
- Final Purification: Further purification of **Enduracidin** A and B is achieved by recrystallization from a suitable solvent system.

Amino Acid Analysis

- Acid Hydrolysis: A purified sample of Enduracidin is hydrolyzed in 6N HCl at approximately 110°C for 24 hours in a sealed, evacuated tube. This process breaks the peptide bonds, releasing the constituent amino acids.
- Derivatization: The amino acid hydrolysate is dried and then derivatized to make the amino acids volatile for gas chromatography (GC) analysis or to attach a chromophore for high-performance liquid chromatography (HPLC) analysis.
- Chromatographic Separation and Identification: The derivatized amino acids are separated and identified by comparing their retention times with those of known amino acid standards using GC or HPLC.
- Chirality Determination: The stereochemistry of the amino acids (D or L configuration) is determined using chiral chromatography or by enzymatic methods.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Sample Preparation: A purified sample of Enduracidin (A or B) is dissolved in a suitable deuterated solvent, such as DMSO-d6 or CD3OD.
- 1D NMR Spectroscopy:1H and 13C NMR spectra are acquired to identify the types of protons and carbons present in the molecule and their chemical environments.
- 2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish connectivity between atoms:
 - COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, revealing adjacent protons in the amino acid residues and the fatty acid chain.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system,
 which is useful for identifying the complete set of protons for each amino acid residue.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for sequencing the peptide and connecting the fatty acid moiety.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional structure of the molecule.
- Data Analysis: The NMR data is processed and analyzed to piece together the structure of the molecule, including the sequence of amino acids and the conformation of the cyclic peptide.

Mass Spectrometry (MS) for Peptide Sequencing and Molecular Weight Determination

 Sample Preparation: A purified sample of **Enduracidin** is dissolved in a suitable solvent for mass spectrometry analysis.



- Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to produce intact molecular ions with minimal fragmentation.
- High-Resolution Mass Spectrometry (HRMS): The accurate mass of the molecular ion is measured to determine the elemental composition of the molecule.
- Tandem Mass Spectrometry (MS/MS):
 - Peptide Fragmentation: The molecular ion of **Enduracidin** is selected and subjected to fragmentation in the mass spectrometer (e.g., through collision-induced dissociation, CID).
 This breaks the peptide backbone at specific locations.
 - Fragment Ion Analysis: The masses of the resulting fragment ions are measured. The
 mass differences between adjacent fragment ions correspond to the masses of the amino
 acid residues, allowing for the determination of the peptide sequence.
 - Data Analysis: The MS/MS data is analyzed, often with the aid of specialized software, to reconstruct the amino acid sequence.

Visualizations

Biosynthesis of the Enduracididine Moiety

The unique enduracididine residue is synthesized from L-arginine through a series of enzymatic steps.



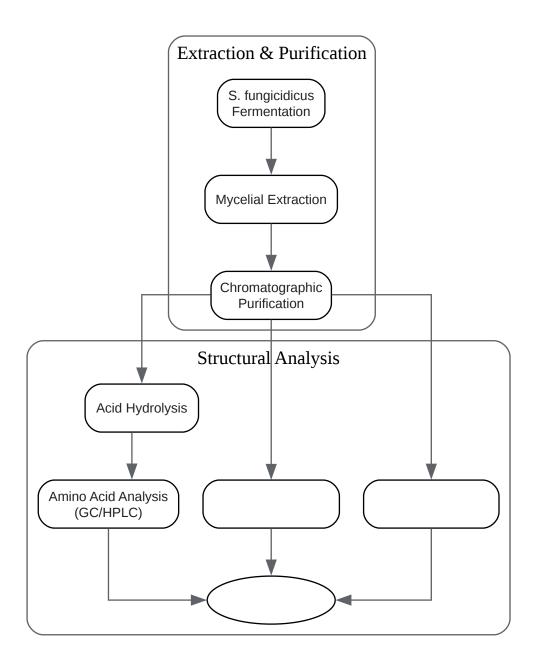
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Caption: Biosynthesis pathway of the enduracididine residue from L-arginine.

General Experimental Workflow for Enduracidin Structure Elucidation



The determination of **Enduracidin**'s structure involves a multi-step process starting from bacterial culture to detailed spectroscopic analysis.



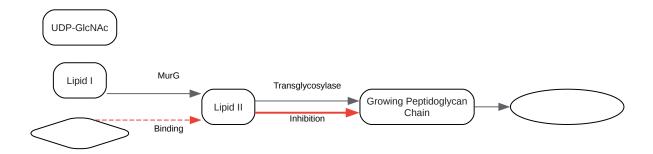
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Caption: General workflow for the extraction, purification, and structural elucidation of **Enduracidin**.



Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Enduracidin exerts its antibacterial effect by inhibiting the transglycosylation step of peptidoglycan biosynthesis, a crucial process for bacterial cell wall formation. It achieves this by binding to the lipid intermediate, Lipid II.



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Caption: **Enduracidin**'s mechanism of action via inhibition of peptidoglycan synthesis.

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